molecular formula C18H16N2O3 B11702151 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide CAS No. 313954-62-0

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide

Cat. No.: B11702151
CAS No.: 313954-62-0
M. Wt: 308.3 g/mol
InChI Key: FPNKGDHMQJNQSW-UHFFFAOYSA-N
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Description

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of compounds characterized by a benzene ring fused to a pyran ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base to form the chromene core. This is followed by the introduction of the imino and carboxamide groups through subsequent reactions. Common reagents used in these steps include sodium hydroxide, acetic acid, and ammonium acetate. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is unique due to its specific structural features, such as the presence of both imino and carboxamide groups on the chromene core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

313954-62-0

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18(21)15-10-12-9-14(22-2)7-8-16(12)23-17(15)19/h3-10,19H,1-2H3,(H,20,21)

InChI Key

FPNKGDHMQJNQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=N

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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